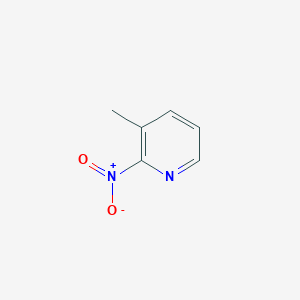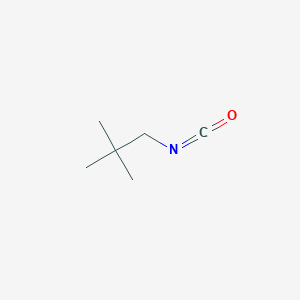
2,2-Dimethylpropyl isocyanate
Vue d'ensemble
Description
2,2-Dimethylpropyl isocyanate is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Alternatives to Hazardous Chemicals
Isocyanates like 2,2-Dimethylpropyl isocyanate are commonly used in producing various commercial compounds. However, due to their toxicity, safer alternatives have been sought. Dimethylaminopyridinium carbamoylides have been developed as non-hazardous substitutes for arylsulfonyl isocyanates, which are used similarly to this compound (Sa̧czewski, Kornicka, & Brzozowski, 2006).
2. Synthesis Techniques
Efficient synthesis methods for isocyanates are a significant area of research. Techniques like the trifluoroacetic anhydride-catalyzed oxidation of isonitriles by DMSO have been explored for rapidly producing isocyanates, which may include this compound (Le & Ganem, 2011).
3. Non-phosgene Syntheses
Given the environmental and health concerns associated with phosgene, a component in traditional isocyanate production, non-phosgene methods for synthesizing isocyanates have been investigated. These methods aim to reduce the toxicity and environmental impact of the production process (Wang, Liu, & Deng, 2017).
4. Isocyanate Substitutes with Carbon Dioxide
The use of carbon dioxide as a substitute for phosgene and carbon monoxide in synthesizing urea derivatives, a process in which isocyanates like this compound are involved, has been researched. This method aims to create more environmentally friendly and safer production processes (Shi et al., 2003).
5. Photolysis Studies
Photolysis of dimethylcarbamoyl azide, a compound related to the production and decomposition of isocyanates, has been studied. This research helps understand the behavior of isocyanate-related compounds under specific conditions (Pasinszki, Krebsz, Tarczay, & Wentrup, 2013).
Mécanisme D'action
Mode of Action
Isocyanates, including 1-isocyanato-2,2-dimethylpropane, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, when an isocyanate reacts with water, it forms a primary amine and carbon dioxide. When it reacts with an alcohol, it forms a urethane linkage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances could potentially influence the action, efficacy, and stability of 1-isocyanato-2,2-dimethylpropane . For example, higher temperatures could increase the rate of reaction between the isocyanate and other substances.
Safety and Hazards
Isocyanates, including 2,2-Dimethylpropyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
Analyse Biochimique
Biochemical Properties
1-isocyanato-2,2-dimethylpropane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to react with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives. These interactions are essential in studying protein modifications and enzyme mechanisms .
Cellular Effects
1-isocyanato-2,2-dimethylpropane has notable effects on various cell types and cellular processes. It can influence cell function by modifying proteins and enzymes, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophiles can lead to changes in protein structure and function, impacting cellular activities .
Molecular Mechanism
The molecular mechanism of 1-isocyanato-2,2-dimethylpropane involves its interaction with biomolecules through the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, providing insights into biochemical pathways and mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-isocyanato-2,2-dimethylpropane can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity can lead to degradation products that may have different biochemical activities .
Dosage Effects in Animal Models
The effects of 1-isocyanato-2,2-dimethylpropane vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact on cellular and biochemical processes becomes significant at certain concentrations .
Metabolic Pathways
1-isocyanato-2,2-dimethylpropane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles can lead to the formation of metabolites that are essential in studying metabolic processes and enzyme functions .
Transport and Distribution
The transport and distribution of 1-isocyanato-2,2-dimethylpropane within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments, impacting its biochemical activities and effects .
Subcellular Localization
1-isocyanato-2,2-dimethylpropane’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of the compound is essential in studying its role in cellular processes and functions .
Propriétés
IUPAC Name |
1-isocyanato-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXSCBCCYNVIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165994 | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15592-29-7 | |
| Record name | 1-Isocyanato-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15592-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



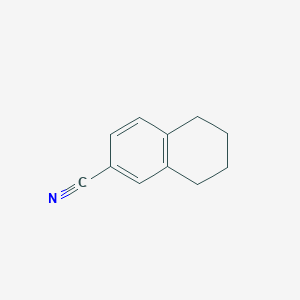

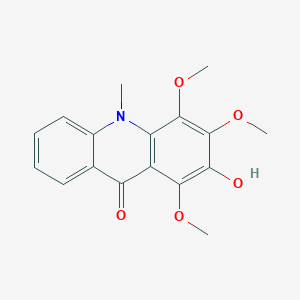
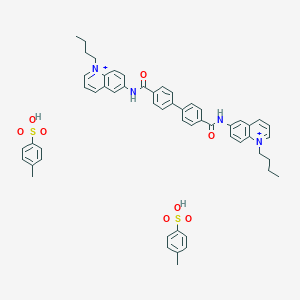
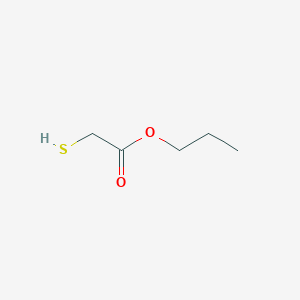
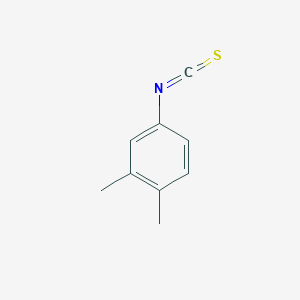

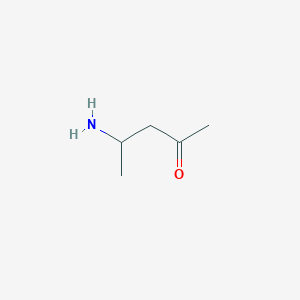
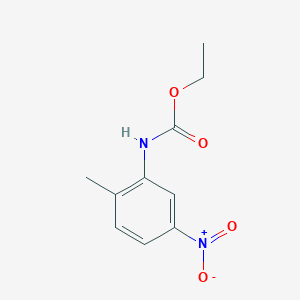
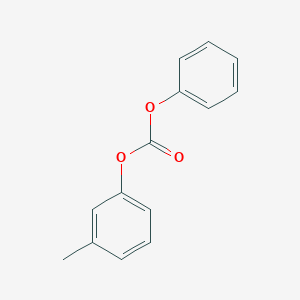

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
